molecular formula C18H16N4O3S B3441768 2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol

2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol

Cat. No.: B3441768
M. Wt: 368.4 g/mol
InChI Key: USTROSHSTRSIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol is a complex organic compound that belongs to the class of pyrroloquinoxalines This compound is characterized by the presence of an amino group, a benzenesulfonyl group, and an ethanol moiety attached to a pyrroloquinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoxaline ring system.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through sulfonylation reactions, often using reagents like benzenesulfonyl chloride.

    Amination: The amino group is introduced via nucleophilic substitution reactions.

    Attachment of the Ethanol Moiety: The ethanol group is attached through alkylation reactions, typically using ethanol or its derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and benzenesulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents for nucleophilic substitution, and electrophiles for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-amino-3-(benzenesulfonyl)pyrrolo[3,2-b]quinoxalin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c19-17-16(26(24,25)12-6-2-1-3-7-12)15-18(22(17)10-11-23)21-14-9-5-4-8-13(14)20-15/h1-9,23H,10-11,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTROSHSTRSIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol
Reactant of Route 2
2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol
Reactant of Route 3
2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol
Reactant of Route 4
Reactant of Route 4
2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol
Reactant of Route 5
2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol
Reactant of Route 6
2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.